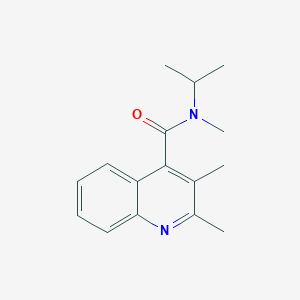![molecular formula C14H14N4 B7653293 1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole](/img/structure/B7653293.png)
1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like silver or copper salts to facilitate the cyclization and substitution steps .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of reagents and solvents is critical to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper salts.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Phenyl-3-methylpyrazole: Similar structure but lacks the additional phenylpyrazolylmethyl group.
3-Methyl-1-phenylpyrazole: Differently substituted pyrazole with distinct reactivity and applications.
Uniqueness: 1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-17-8-7-14(16-17)11-18-10-13(9-15-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLZKFHQDARNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7653229.png)
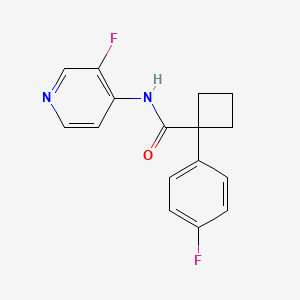
![4-Methyl-2-[(4-pyrazol-1-ylphenyl)methyl]-1,2,4-triazol-3-one](/img/structure/B7653241.png)
![5-[3-(Dimethylamino)azetidine-1-carbonyl]-1-methylpyrrole-3-carbonitrile](/img/structure/B7653246.png)
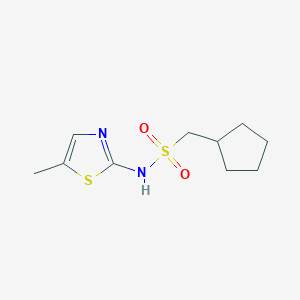
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7653263.png)
![1-[(3-Chloro-4-methoxyphenyl)methyl]pyrazole](/img/structure/B7653264.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7653269.png)
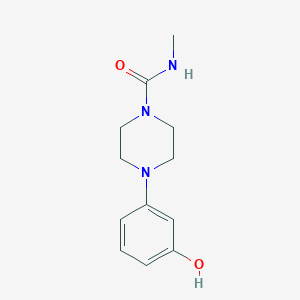
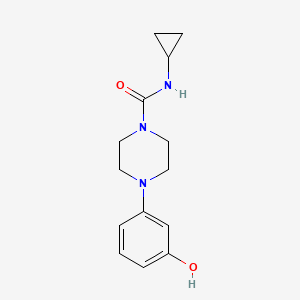
![2-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7653292.png)

